molecular formula C14H23N3O B8344790 1-[4-(3-Amino-phenyl)-piperazin-1-yl]-2-methyl-propan-2-ol

1-[4-(3-Amino-phenyl)-piperazin-1-yl]-2-methyl-propan-2-ol

Cat. No.: B8344790
M. Wt: 249.35 g/mol
InChI Key: GUVGVFARBVUTOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3-Amino-phenyl)-piperazin-1-yl]-2-methyl-propan-2-ol is a useful research compound. Its molecular formula is C14H23N3O and its molecular weight is 249.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H23N3O

Molecular Weight

249.35 g/mol

IUPAC Name

1-[4-(3-aminophenyl)piperazin-1-yl]-2-methylpropan-2-ol

InChI

InChI=1S/C14H23N3O/c1-14(2,18)11-16-6-8-17(9-7-16)13-5-3-4-12(15)10-13/h3-5,10,18H,6-9,11,15H2,1-2H3

InChI Key

GUVGVFARBVUTOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1CCN(CC1)C2=CC=CC(=C2)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Methyl-1-[4-(3-nitro-phenyl)-piperazin-1-yl]-propan-2-ol (1.60 g, 0.00573 mol) was dissolved in Methanol (40 mL) and the solution was carefully added to a Parr vessel containing 10% Palladium on Carbon (90.10, carbon black. Palladium, 0.750 g, 0.0562 mol) under nitrogen. The reaction was then placed on a Parr apparatus and was allowed to shake until uptake of hydrogen ceased (overnight). Catalyst was filtered and the filtrate was reduced to provide 1.20 grams of 1-[4-(3-Amino-phenyl)-piperazin-1-yl]-2-methyl-propan-2-ol without further purification as a light purple solid. (M+H)=250.06.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.75 g
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.